Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[benzyl-(2-methoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12(15)9-14(10-13(16)18-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCOPXNNYUZJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Analysis of Methyl 2-[Benzyl(2-Methoxy-2-Oxoethyl)Amino]Acetate
Molecular Architecture
The compound features a central glycine backbone substituted with a benzyl group at the amino nitrogen and a methoxy-oxoethyl moiety at the carboxylate ester (Fig. 1). The molecular formula is C₁₃H₁₇NO₄ , with a molecular weight of 263.28 g/mol . The presence of both ester and amide functionalities necessitates selective protection-deprotection strategies during synthesis.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | COC(=O)CN(CC(=O)OC)Cc1ccccc1 |
| CAS Registry | 6096-81-7 (related analog) |
| Boiling Point | 342°C (predicted) |
Synthetic Pathways and Methodological Innovations
Route 1: Direct N-Alkylation of Dimethyl Iminodiacetate
Dimethyl iminodiacetate (C₆H₁₁NO₄ ) serves as a precursor, undergoing N-benzylation with benzyl bromide in the presence of a base.
Procedure :
- Base Selection : Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours achieves 78% yield.
- Solvent Optimization : Switching to dimethylformamide (DMF) reduces reaction time to 6 hours but necessitates rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >95% purity.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the benzyl bromide displaces one methoxy group on the iminodiacetate nitrogen. Competing O-alkylation is suppressed by steric hindrance from the ester groups.
Route 2: Stepwise Assembly via Azide Intermediates
Adapted from lacosamide synthesis, this method introduces the benzyl group early and employs azide reduction for amine formation.
Key Steps :
- Bromination and Coupling :
Azide Substitution :
Hydrogenation :
Methylation and Esterification :
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 62% | 71% |
| Key Advantage | Simplicity | Scalability |
| Purification Challenge | Column Chromatography | Hydrogenation Safety |
Catalytic and Solvent Systems
Hydrogenation Catalysts
Analytical Characterization
Spectroscopic Data
Industrial Scalability and Challenges
Cost Drivers
Emerging Methodologies
Enzymatic Resolution
Flow Chemistry
- Microreactor systems reduce reaction times for methylation steps by 50% through improved heat transfer.
Chemical Reactions Analysis
Alkylation Reactions
This compound serves as an intermediate in alkylation processes. For example, its synthesis involves nucleophilic substitution under Finkelstein conditions:
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation of amine | Methyl bromoacetate, NaI, acetone, 65°C, 4 hours | 78% |
In this reaction, the benzyl-protected amine undergoes alkylation with methyl bromoacetate to form the target compound. The use of NaI as a catalyst enhances the nucleophilicity of the amine, facilitating efficient bond formation .
Nucleophilic Substitution at the Benzyl Group
The benzyl group can participate in catalytic hydrogenation or deprotection reactions. For instance:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, methanol, 25°C, 12 hours | Deprotection to primary amine |
While this reaction is extrapolated from benzyl-protected amines in related compounds, it highlights a plausible pathway for modifying the amine functionality .
Amide Bond Formation
The compound’s amino group can participate in coupling reactions. For example, HATU-mediated amidation with carboxylic acids has been reported for structurally similar substrates:
| Reaction Type | Reagents | Yield | Reference |
|---|---|---|---|
| HATU-mediated coupling | HATU, DMF, N-methylmorpholine, room temperature | 66–79% |
This suggests potential utility in peptide synthesis or functionalization of the amine moiety .
Participation in Multicomponent Reactions
Though not directly documented for this compound, its ester and amine groups may enable involvement in multicomponent reactions (e.g., Ugi or Passerini reactions). For example:
| Reaction Type | Components | Product | Reference |
|---|---|---|---|
| Ugi reaction | Aldehyde, isocyanide, carboxylic acid | Polyamide |
Such reactivity could expand its applications in combinatorial chemistry .
Key Research Findings
-
Synthetic Utility : The compound’s alkylation efficiency (78% yield) under Finkelstein conditions underscores its role in constructing complex amines .
-
Stability : Ester groups remain intact under mild conditions but hydrolyze readily in acidic/basic environments .
-
Functionalization Potential : The benzyl group allows selective deprotection, enabling sequential modifications .
Scientific Research Applications
Biological Activities
-
Antidiabetic Properties
- Mechanism : The compound has been shown to protect pancreatic β-cells under stress conditions, which is crucial for insulin production and glucose homeostasis.
- Research Findings : A study indicated that related compounds exhibit protective effects against endoplasmic reticulum (ER) stress, with an effective concentration (EC50) of 0.1 ± 0.01 μM, highlighting its potential for diabetes treatment .
-
Neuroprotective Effects
- Mechanism : Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate may reduce neuronal cell death induced by oxidative stress.
- Research Findings : In vitro studies demonstrated that this compound could significantly mitigate neuronal damage, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
-
Anticancer Activity
- Mechanism : The compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Research Findings : Preliminary studies have shown that this compound exhibits anticancer properties, with certain analogs achieving up to 45% inhibition of cancer cell growth at concentrations around 18 μM .
Case Study 1: β-cell Protective Activity
In a study examining various benzamide derivatives, it was found that certain analogs of this compound exhibited significant protective effects against ER stress-induced apoptosis in pancreatic β-cells. The compound designated as WO5m showed maximal activity at a concentration of 0.1 μM, indicating its potential as a therapeutic agent for diabetes management .
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death, suggesting their role in developing treatments for neurodegenerative disorders .
Research Findings Summary
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound 1 | β-cell protection | 100 | 0.1 ± 0.01 |
| Compound 5a | Anticancer | 45 | 18 ± 4 |
| Compound 5g | Neuroprotection | 88 | 13 ± 1 |
These findings illustrate the diverse biological activities associated with compounds structurally related to this compound.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[benzyl(methyl)amino]acetate
- Methyl 2-[benzyl(2-oxoethyl)amino]acetate
- Methyl 2-[benzyl(2-hydroxyethyl)amino]acetate
Uniqueness
Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Biological Activity
Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate (CAS Number: 85705-26-6) is a compound that exhibits a range of biological activities due to its structural characteristics. This article aims to provide an in-depth exploration of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol. The compound features a benzyl group attached to an amino acid derivative, which contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that many amino acid derivatives, including this compound, possess significant antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
This compound has shown promise in anticancer studies. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related benzylamine derivatives have demonstrated their effectiveness against various cancer cell lines, indicating that this compound may exhibit comparable efficacy.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Benzylamine Reaction :
This reaction highlights the versatility of synthetic approaches available for producing this compound, which is critical in medicinal chemistry.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl 2-(methoxycarbonyl)glycinate | C₆H₉NO₄ | Lacks benzyl group; simpler structure |
| Methyl 3-(benzylamino)propanoate | C₁₁H₁₃NO₂ | Different position of amino group |
| N-benzylglycine | C₉H₁₁NO₂ | No ester functionality; neuroactive properties |
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound and its analogs. For example, a study involving various benzyl and substituted benzyl analogues indicated that specific substitutions could enhance or diminish anticancer activity significantly. The presence of bulky groups was found to reduce activity, suggesting that structural optimization is crucial for enhancing efficacy against cancer cells .
In another case study, the compound was evaluated for its potential use in drug formulations aimed at improving bioavailability and solubility, which are critical factors in drug design .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with esterification of 2-methoxybenzoic acid under acidic conditions, followed by sequential etherification with phenoxyethanol derivatives . Key intermediates are characterized via NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹) and purity. Final purification employs column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization .
Basic: Which spectroscopic and crystallographic methods are used for structural elucidation?
Answer:
- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths/angles (e.g., C-O bonds ~1.41 Å) and confirms stereochemistry. Data refinement uses SHELXL for small-molecule structures .
- NMR : ¹H NMR identifies benzyl protons (δ 7.2–7.4 ppm) and methoxy groups (δ 3.6–3.8 ppm). DEPT-135 distinguishes CH₂/CH₃ groups .
Advanced: How can researchers resolve contradictions in NMR data for structurally similar derivatives?
Answer: Discrepancies in splitting patterns (e.g., benzyl protons) may arise from conformational flexibility or solvent effects . Strategies include:
- Variable-temperature NMR to assess dynamic equilibria.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validation with computational methods (DFT for chemical shift prediction) .
Advanced: What methodologies optimize reaction yields in multi-step syntheses?
Answer:
- Catalysis : p-Toluenesulfonic acid enhances esterification efficiency (yields >80%) .
- Purification : Flash chromatography (petroleum ether:ethyl acetate, 5:1) minimizes byproducts.
- Kinetic control : Low-temperature quenching prevents retro-aldol reactions in intermediates .
Basic: What are the primary research applications of this compound?
Answer:
- Drug delivery : Forms stable complexes via H-bonding with biomolecules, enabling controlled release .
- Enzyme studies : Acts as a substrate analog for hydrolases due to ester/ether motifs .
Advanced: How do crystallographic parameters (e.g., space group, Z-value) influence structural refinement?
Answer:
- Triclinic vs. monoclinic systems : Triclinic (e.g., P1) requires refining all cell parameters (a, b, c, α, β, γ), increasing computational complexity .
- Z-value : Z = 2 indicates two molecules per unit cell, necessitating disorder modeling for overlapping electron density .
Advanced: What experimental protocols assess antioxidant activity in vitro?
Answer:
- DPPH assay : IC₅₀ values (e.g., 0.19–1.18 mg/mL) quantify radical scavenging.
- Control standardization : Ascorbic acid as a reference (IC₅₀ ~0.02 mg/mL) .
Advanced: How can tautomeric equilibria affect spectroscopic and reactivity profiles?
Answer:
- Keto-enol tautomerism : Stabilized by intramolecular H-bonding (N-H···O=C).
- Detection : ¹³C NMR identifies enolic C-OH (δ ~90 ppm) vs. keto C=O (δ ~170 ppm) .
Basic: What computational tools model molecular interactions for this compound?
Answer:
- Molecular dynamics (MD) : Simulates solvent interactions (e.g., ethanol) and stability of H-bond networks.
- Docking studies : AutoDock Vina predicts binding affinities to enzymes (e.g., lipases) .
Advanced: How can researchers cross-validate analytical data across techniques?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
